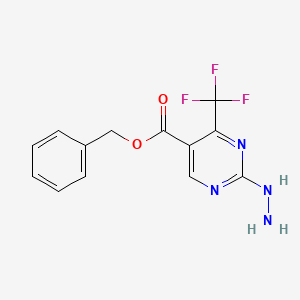

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound known for its unique structure and properties It features a pyrimidine ring substituted with a hydrazino group, a trifluoromethyl group, and a carboxylate ester

Wirkmechanismus

Target of Action

It’s known that 2-hydrazino-4-(trifluoromethyl)pyrimidine, a related compound, has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum samples . This suggests that the compound might interact with steroid hormones or their metabolic pathways.

Mode of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Pharmacokinetics

The compound’s water solubility, which is an important factor influencing bioavailability, is reported to be soluble in aqueous acid .

Result of Action

Based on the known activities of related compounds, it’s plausible that the compound could have effects on cell proliferation, apoptosis, oxidative stress, or microbial growth .

Biochemische Analyse

Biochemical Properties

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly as a derivatization reagent. It is used for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum samples by liquid chromatography-electrospray ionization-tandem mass spectrometry . This compound interacts with enzymes such as rhenium and technetium chelate complexes, forming metal-nitrogen-nitrogen linkages . These interactions are crucial for the synthesis of organohydrazide chelate complexes, which have applications in various biochemical assays and studies.

Cellular Effects

This compound has been observed to influence cellular processes, particularly in the context of neuroprotection and anti-inflammatory responses. Studies have shown that triazole-pyrimidine hybrid compounds, which include derivatives of this compound, exhibit promising neuroprotective and anti-inflammatory properties . These effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. It acts as a derivatization reagent, facilitating the determination of testosterone and dihydrotestosterone levels in biological samples . The compound forms stable complexes with rhenium and technetium, which are essential for its function in biochemical assays . Additionally, its neuroprotective and anti-inflammatory effects are attributed to the inhibition of endoplasmic reticulum stress and the NF-kB pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is known to be stable under specific conditions, with a melting point of 99-101°C . Its stability allows for consistent results in biochemical assays, and its long-term effects on cellular function have been observed in studies involving neuroprotection and anti-inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects . At higher dosages, there may be potential toxic effects, including toxicity by inhalation, skin contact, and ingestion . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role as a derivatization reagent for testosterone and dihydrotestosterone determination indicates its involvement in steroid metabolism . Additionally, its interaction with rhenium and technetium chelate complexes suggests its participation in metal-catalyzed biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is soluble in aqueous acid, which facilitates its transport across cellular membranes . Its interaction with specific transporters and binding proteins may also play a role in its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these subcellular locations are essential for its role in biochemical assays and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydrazino-4-(trifluoromethyl)pyrimidine, which is then reacted with benzyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

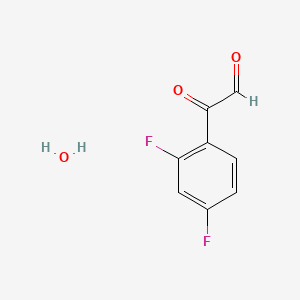

2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the benzyl carboxylate group but shares similar reactivity.

Benzyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with an amino group instead of a hydrazino group.

Uniqueness

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound for various applications that require specific chemical properties.

Eigenschaften

IUPAC Name |

benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNDBBXZIJINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)